REACTION_CXSMILES
|
[Na].[C:2]([O:12][CH2:13][CH2:14][CH2:15][CH3:16])(=[O:11])[CH2:3][C:4]([O:6][CH2:7][CH2:8][CH2:9][CH3:10])=[O:5].[C:17]([O:28][CH2:29][CH2:30][CH2:31][CH3:32])(=[O:27])/[CH:18]=[CH:19]\[C:20]([O:22][CH2:23][CH2:24][CH2:25][CH3:26])=[O:21]>C(O)CCC.Cl>[CH:3]([C:4]([O:6][CH2:7][CH2:8][CH2:9][CH3:10])=[O:5])([C:2]([O:12][CH2:13][CH2:14][CH2:15][CH3:16])=[O:11])[CH:18]([C:17]([O:28][CH2:29][CH2:30][CH2:31][CH3:32])=[O:27])[CH2:19][C:20]([O:22][CH2:23][CH2:24][CH2:25][CH3:26])=[O:21] |^1:0|
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCCCC)(=O)OCCCC
|
Name
|
|
Quantity
|
114 g
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OCCCC)(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
The excess n-butanol is distilled off in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C(CC(=O)OCCCC)C(=O)OCCCC)(C(=O)OCCCC)C(=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 213 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |